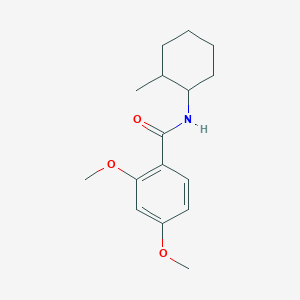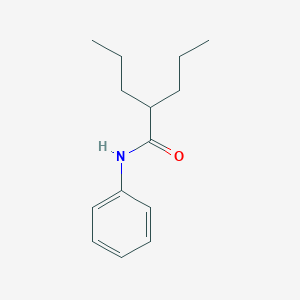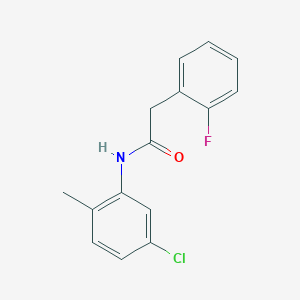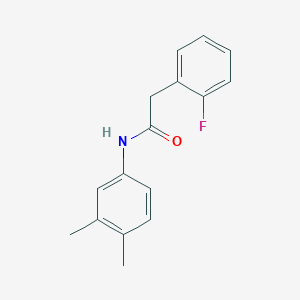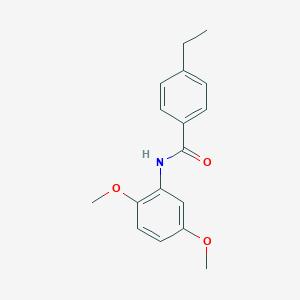
N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide, also known as Br-MPC, is a cyclopropane-containing compound that has gained attention in scientific research due to its potential biological activities. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide is not fully understood, but it has been suggested that it may act by inhibiting the activation of NF-κB and MAPK signaling pathways. These pathways are involved in the regulation of inflammation, cell proliferation, and apoptosis. N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide may also modulate the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide has been reported to have various biochemical and physiological effects. In vitro studies have shown that N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide can inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB and MAPK signaling pathways. N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In addition, N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide has been reported to attenuate liver fibrosis in a rat model.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential biological activities. However, the limitations of N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
For N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide research include further studies on its mechanism of action, as well as its potential therapeutic applications in various diseases, such as cancer, inflammation, and fibrosis. In addition, the development of more efficient synthesis methods and the optimization of N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide's pharmacokinetic properties may improve its potential as a therapeutic agent.
Conclusion:
In conclusion, N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide is a cyclopropane-containing compound that has potential biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic effects. N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. Further research on N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide may lead to the development of novel therapeutic agents for various diseases.
Synthesemethoden
N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide has been synthesized using different methods, including the reaction of 4-bromo-2-methylbenzylamine with cyclopropanecarboxylic acid, followed by cyclization using triphosgene. Another method involves the use of 4-bromo-2-methylbenzyl chloride and cyclopropanecarboxamide in the presence of a base. The yield of N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide using these methods has been reported to be around 50-70%.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide has been studied for its potential biological activities, including its anti-inflammatory, anti-cancer, and anti-fibrotic effects. In vitro studies have shown that N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide can inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB and MAPK signaling pathways. N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In addition, N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide has been reported to attenuate liver fibrosis in a rat model.
Eigenschaften
Molekularformel |
C11H12BrNO |
|---|---|
Molekulargewicht |
254.12 g/mol |
IUPAC-Name |
N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C11H12BrNO/c1-7-6-9(12)4-5-10(7)13-11(14)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,13,14) |
InChI-Schlüssel |
YIPNHQMRGAFHNI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2CC2 |
Kanonische SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3,4-dimethoxyphenyl)-N-[3-(1-hydroxyethyl)phenyl]acetamide](/img/structure/B290353.png)
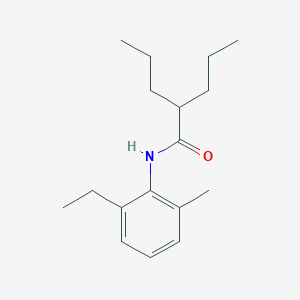

![2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290357.png)

